![molecular formula C11H10N2O3 B1637761 methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate CAS No. 53700-45-1](/img/structure/B1637761.png)
methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate
Overview
Description
Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate, more commonly known as MQA, is an organic compound derived from the quinoxaline family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of about 165-167°C. MQA has been used for various scientific applications, including as a reagent for organic synthesis, as a catalyst for organic reactions, and as a fluorescent probe for biological analysis.
Scientific Research Applications
Tautomerism and Structural Analysis
The study of tautomerism in compounds closely related to "methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate" reveals their isomeric structures and dynamic behavior in various states. For instance, derivatives of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline have demonstrated interesting tautomeric forms that exhibit a mixture of unsaturated and saturated esters in solution, highlighting the compound's structural versatility and potential for various chemical applications (Chapman, 1966).
Regioselective Reactions
Compounds structurally similar to "this compound" participate in regioselective additions, exemplified by the reaction of methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates with aromatic amines. This results in products that form through selective addition at the α-position of the activated exocyclic C=C bond, illustrating the compound's utility in synthesizing complex organic molecules (Koz’minykh et al., 2006).
Hydrolysis and Decarboxylation
Hydrolysis reactions of related compounds reveal a distinction in how the structure influences reaction pathways. For example, the hydrolysis of 2-oxo-3-ethoxycarbonylmethylene derivatives can lead to decarboxylation, producing pyruvic acid, carbon dioxide, and the corresponding amines. This behavior is crucial for understanding the chemical stability and reactivity of quinoxaline derivatives under various conditions (Iwanami et al., 1964).
Corrosion Inhibition
Quinoxaline derivatives, including those similar to the queried compound, have been investigated for their corrosion inhibition properties. Quantum chemical calculations have been employed to correlate molecular structure with inhibition efficiency, demonstrating the potential of these compounds in protecting metals like copper in corrosive environments (Zarrouk et al., 2014).
Antiviral Activity
Research into the biological applications of quinoxaline derivatives has led to the discovery of novel compounds with significant antiviral properties. Ethyl derivatives of dihydroquinoxalinyl acetate have shown potent activity against viruses such as HCMV, indicating the potential for these compounds in developing new antiviral medications (Elzahabi, 2017).
properties
IUPAC Name |
methyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBSHCXBAZNMSM-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138633 | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53700-45-1 | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53700-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.